molecular formula C21H21Cl2N3O2 B3013826 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide CAS No. 1795192-63-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide

Cat. No.: B3013826
CAS No.: 1795192-63-0
M. Wt: 418.32
InChI Key: NMIHXPSAJAPSFZ-UHFFFAOYSA-N
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Description

This compound features a 3-(3,4-dichlorophenyl)propanamide backbone, modified with a benzo[d]oxazol-2-yl-pyrrolidinylmethyl substituent. The 3,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. The benzo[d]oxazole moiety may enhance binding to biological targets, such as enzymes or receptors, via π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(3,4-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c22-16-9-7-14(12-17(16)23)8-10-20(27)24-13-15-4-3-11-26(15)21-25-18-5-1-2-6-19(18)28-21/h1-2,5-7,9,12,15H,3-4,8,10-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIHXPSAJAPSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, biological activities, mechanisms of action, and comparisons with related compounds.

Structural Features

The compound possesses several notable structural motifs:

  • Benzo[d]oxazole moiety : This heterocyclic structure is known for its diverse biological activities.
  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Propanamide group : This functional group is often associated with biological activity in various medicinal compounds.

The molecular formula for this compound is C21H22Cl2N2OC_{21}H_{22}Cl_2N_2O with a molecular weight of 397.32 g/mol. The presence of chlorine atoms enhances its lipophilicity and may improve its binding affinity to biological targets.

Antimycobacterial Properties

Research indicates that derivatives of this compound exhibit significant antimycobacterial activity. Specifically, compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections.

Neuroprotective Effects

In vitro studies have demonstrated that benzo[d]oxazole-based compounds can protect neuronal cells from apoptosis induced by beta-amyloid (Aβ) peptides. This protective effect is mediated through modulation of key signaling pathways, including:

  • Akt/GSK-3β/NF-κB signaling pathway : These pathways are crucial in regulating cell survival and apoptosis. Compounds similar to the target compound have been shown to inhibit the expression of pro-apoptotic factors like Bax while enhancing the expression of anti-apoptotic factors like Bcl-2 .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in apoptotic signaling pathways and microbial resistance.

Comparative Analysis with Related Compounds

A comparative analysis reveals that compounds with similar structural motifs often exhibit diverse biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]oxazole + PyrrolidineAntitumor activity
Compound BBenzothiazole + PiperidineAntidepressant effects
Compound CIndole + PropanamideAnti-inflammatory properties
Target CompoundBenzo[d]oxazole + Pyrrolidine + PropanamideAntimycobacterial, neuroprotective

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these structurally analogous compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of this compound. For instance, a study highlighted the synthesis of a related compound that demonstrated potent neuroprotective effects against Aβ-induced toxicity in neuronal cell lines . The research emphasized the importance of structural modifications in enhancing biological activity.

Furthermore, another study indicated that certain derivatives exhibited promising results as anticonvulsants, showcasing their potential therapeutic applications beyond antimycobacterial activity.

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)propanamide)

  • Structure : Simplest analog, lacking the benzo[d]oxazole-pyrrolidine substituent.
  • Application : Widely used as a herbicide to control weeds in rice fields .
Property Target Compound Propanil
Molecular Formula C21H21Cl2N3O2 C9H9Cl2NO
Functional Groups Propanamide, benzooxazole, pyrrolidine Propanamide, 3,4-dichlorophenyl
Primary Use Under investigation (potential CNS drug) Herbicide
Metabolic Stability Likely higher due to steric hindrance Moderate (prone to hydrolysis)

U-51754 (2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide)

  • Structure: Shares the 3,4-dichlorophenyl group but differs in the amide linkage (acetamide vs. propanamide) and substituents (dimethylamino-cyclohexyl vs. benzooxazole-pyrrolidine).
  • Application : Synthetic opioid analog, regulated under controlled substance laws .
  • Key Differences :
    • The target compound’s propanamide chain may confer greater conformational flexibility compared to U-51754’s rigid acetamide structure.
    • The benzo[d]oxazole group could interact with serotonin or dopamine receptors , diverging from U-51754’s opioid receptor affinity.

SR140333 and SR142801 (3,4-Dichlorophenyl-Containing Pharmacological Agents)

  • Structure : Both feature 3,4-dichlorophenyl groups but incorporate piperidine/piperazine cores instead of propanamide .
  • Application : Neurokinin receptor antagonists (e.g., SR140333 targets NK1 receptors).
  • Key Differences: The target compound’s propanamide backbone may favor enzyme inhibition (e.g., kinase targets) over receptor antagonism.

Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

  • Structure : Shares the 3,4-dichlorophenyl-propanamide motif but includes a pyrimidine-trioxo system .
  • Application : Agricultural fungicide.
  • Key Differences: Fenoxacrim’s pyrimidine ring enhances fungicidal activity via mitochondrial disruption, whereas the target compound’s benzooxazole may target mammalian enzymes.

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • The 3,4-dichlorophenyl group is critical for metabolic stability and target affinity across analogs.
    • Benzo[d]oxazole-pyrrolidine substituents may shift activity from herbicidal (Propanil) to CNS-targeted (e.g., kinase inhibition or receptor modulation) .
  • Toxicity Profile :
    • Propanil’s hydrolysis to 3,4-dichloroaniline poses toxicity risks, whereas the target compound’s steric bulk may reduce such liabilities .

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